(2R)-2-methyl-3-(methylamino)propan-1-ol, also known as 2-methyl-3-(methylamino)propan-1-ol, is an organic compound characterized by its chiral nature, which allows for the existence of two enantiomers. Its molecular formula is , and it possesses a molecular weight of 103.16 g/mol. This compound features a hydroxyl group (-OH), a methylamino group (-NH(CH_3)), and a branched carbon chain, contributing to its unique chemical reactivity and potential biological applications .
Several synthetic routes for producing (2R)-2-methyl-3-(methylamino)propan-1-ol have been documented:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Purification methods like recrystallization or chromatography are often employed post-synthesis to isolate (2R)-2-methyl-3-(methylamino)propan-1-ol from by-products.
The molecular structure of (2R)-2-methyl-3-(methylamino)propan-1-ol can be represented using various notations:
InChI=1S/C5H13NO/c1-5(4-7)3-6-2/h5-7H,3-4H2,1-2H3
CC(CNC)CO
This structure indicates a branched carbon chain with a hydroxyl group attached to one end and a methylamino group attached to the second carbon atom. The presence of chirality is significant for its biological activity .
(2R)-2-methyl-3-(methylamino)propan-1-ol can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and acyl chlorides for substitution processes. The choice of solvent and reaction conditions significantly influences the reaction pathways and yields obtained.
The mechanism of action for (2R)-2-methyl-3-(methylamino)propan-1-ol primarily involves its interaction with biological targets through its functional groups:
These interactions are crucial in determining the compound's pharmacological properties and efficacy in medicinal applications .
(2R)-2-methyl-3-(methylamino)propan-1-ol has several scientific applications:
(2R)-2-Methyl-3-(methylamino)propan-1-ol belongs to the pharmaceutically significant β-amino alcohol class, characterized by a hydroxy group and amine functionality on adjacent carbon atoms. Its stereoselective synthesis employs three principal strategies:
Asymmetric Hydrogenation: Prochiral enamide precursors undergo hydrogenation using chiral ruthenium- or rhodium-based catalysts. BINAP-Ru complexes modified with diamines (e.g., DAIPEN) enable outer-sphere mechanism transfer, where the catalyst's chiral pocket delivers hydride to the substrate's si or re face. This achieves enantiomeric excess (ee) >95% under mild conditions (25–50°C, 10–50 bar H₂) [6]. For example, hydrogenation of methyl 2-acetamidoacrylate derivatives precedes reductive N-demethylation to yield the target amino alcohol.
Enzymatic Dynamic Kinetic Resolution (DKR): Racemic 2-methyl-3-(methylamino)propan-1-ol undergoes enzymatic resolution using immobilized lipases or esterases (e.g., Candida antarctica Lipase B). Selective acylation of the (S)-enantiomer leaves the (R)-isomer unreacted, while in situ racemization drives near-quantitative conversion. Solvent optimization (toluene, MTBE) enhances enantioselectivity (E > 200) [4] [9].
Chiral Pool Derivatization: Natural (R)-ephedrine serves as a stereochemical template. Sequential protection, chain elongation (via Arndt-Eistert homologation), and deprotection afford the title compound with >99% configurational retention [9].
Table 1: Key Enantioselective Methods
Method | Substrate | Catalyst/Agent | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Enamide precursor | Ru-(S)-BINAP/DAIPEN | 50°C, 30 bar H₂ | 98 | 90 |
Enzymatic DKR | Racemic amino alcohol | CAL-B, vinyl acetate | Toluene, 40°C | >99 | 85 |
Chiral Pool | (R)-Ephedrine | - | Multi-step synthesis | >99 | 75 |
Retaining the labile (2R)-configuration during synthetic transformations requires precise stereocontrol via catalyst design:
Bifunctional Catalysis: Ru(II)-BINAP-diamine complexes (e.g., Noyori catalysts) operate through a concerted six-membered transition state. The metal hydride (Ru-H) and protonated amine (N⁺H) simultaneously activate the C=O/C=N bond and deliver H₂ stereoselectively. This mechanism suppresses epimerization by avoiding charged intermediates that could racemize the β-carbon stereocenter [6].
Ligand-Accelerated Enantiodifferentiation: Chiral phosphine-oxazoline (PHOX) ligands complexed with Ir(I) create a C₂-symmetric environment. Bulky substituents (e.g., tert-butyl, adamantyl) on the oxazoline ring enforce facial selectivity during ketone or imine reduction, achieving 98% ee for precursors to (2R)-amino alcohols [6].
Solvent and Additive Effects: Protic solvents (MeOH, iPrOH) stabilize hydrogen-bonded networks in transition states, enhancing ee by 10–15%. Catalytic acetic acid accelerates substrate-catalyst association, reducing side reactions that erode enantiopurity [9].
Classical resolution remains viable for large-scale production despite lower atom economy. Key approaches include:
Diastereomeric Salt Formation: Racemic amino alcohol is treated with half an equivalent of enantiopure dibenzoyl-(D)-tartaric acid (DBTA) in acetone/water. The (R)-amine-DBTA salt precipitates (de = 92–97%), while the (S)-enantiomer remains in solution. Acid/base decomposition liberates the free amine. Critical parameters:
Quasi-Enantiomeric Resolving Agents: Combining DBTA∙Na and tartaric acid∙Na (0.25 eq each) exploits synergistic packing effects. For racemic ephedrine∙HCl, this afforded (1S,2R)-ephedrine with 90% ee and 87.5% yield in one crystallization—surpassing single-agent resolution (Fogassy parameter F = 0.79 vs. 0.17) [9].
Kinetic vs. Thermodynamic Control:
Table 2: Resolution Performance Metrics
Resolving Agent | Racemate | Solvent | Time (h) | Yield (%) | ee (%) | Fogassy (F) |
---|---|---|---|---|---|---|
(2R,3R)-DBTA∙Na (0.5 eq) | Ephedrine∙HCl | Acetone/H₂O | 2 | 92.5 | 92 | 0.85 |
Quasi-racemic mixture* | Ephedrine∙HCl | H₂O | 2 | 87.5 | 90 | 0.79 |
(S,S)-DBTA∙Na (0.5 eq) | Aminodiol∙HCl | H₂O | 36 | 66.3 | 85.5 | 0.57 |
*Mixture: (2R,3R)-DBTA∙Na + (R,R)-TA∙Na (0.25 eq each)
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3